Kuwanon G

Vue d'ensemble

Description

Kuwanon G est un composé flavonoïde dérivé du mûrier (Morus alba L)Ces composés sont dérivés biosynthétiquement de la cycloaddition intermoléculaire [4+2] de diénophiles (principalement des chalcones) et de diènes de déhydroprénylphénol . Le this compound a attiré une attention considérable en raison de son architecture complexe, de ses activités biologiques remarquables et des défis synthétiques qu'il représente.

Méthodes De Préparation

Le Kuwanon G peut être synthétisé par diverses voies. Une méthode courante consiste à l'extraire de l'écorce de la racine du mûrier en utilisant des solvants comme l'acétate d'éthyle. La fraction d'acétate d'éthyle est particulièrement riche en this compound et H . La voie synthétique implique généralement la cycloaddition de chalcones et de diènes de déhydroprénylphénol dans des conditions de réaction spécifiques . Les méthodes de production industrielle se concentrent sur l'optimisation des processus d'extraction et de purification afin d'obtenir des rendements élevés en this compound.

Analyse Des Réactions Chimiques

Le Kuwanon G subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour inhiber l'activité d'enzymes telles que la tyrosinase par inhibition compétitive . Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Le Kuwanon G a un large éventail d'applications en recherche scientifique. En chimie, il est étudié pour ses propriétés structurales uniques et les défis synthétiques qu'il représente . En biologie et en médecine, le this compound présente des propriétés anti-inflammatoires, anti-allergiques et anticancéreuses . Il a été démontré qu'il préservait l'intégrité de la barrière épithéliale intestinale et réduisait les dommages oxydatifs dans les cellules . En outre, le this compound est étudié pour son utilisation potentielle dans le traitement de l'hypertension en modulant le système rénine-angiotensine .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de voies de signalisation spécifiques. Il bloque l'activation des voies de signalisation du transducteur de signal et de l'activateur de la transcription 1 (STAT1) et du facteur de transcription nucléaire-κB (NF-κB) dans les kératinocytes, réduisant la production de cytokines pro-inflammatoires . Dans les mastocytes, le this compound inhibe la libération d'histamine et de leucotriène C4 en supprimant l'activation de la 5-lipoxygénase . Ces actions contribuent à ses effets anti-inflammatoires et anti-allergiques.

Mécanisme D'action

The mechanism of action of kuwanon G involves the inhibition of specific signaling pathways. It blocks the activation of signal transducer and activator of transcription 1 (STAT1) and nuclear transcription factor-κB (NF-κB) pathways in keratinocytes, reducing the production of pro-inflammatory cytokines . In mast cells, this compound inhibits the release of histamine and leukotriene C4 by suppressing the activation of 5-lipoxygenase . These actions contribute to its anti-inflammatory and anti-allergic effects.

Comparaison Avec Des Composés Similaires

Le Kuwanon G est souvent comparé à d'autres flavonoïdes tels que le mulberrofuran G et l'albanol B. Bien que tous ces composés présentent des propriétés anti-inflammatoires et anti-tyrosinase, le this compound est unique en sa capacité à moduler le système rénine-angiotensine et à préserver l'intégrité de la barrière épithéliale intestinale . Les composés similaires comprennent la morusine, qui possède également des propriétés anti-inflammatoires .

Activité Biologique

Kuwanon G, a flavonoid derived from the root bark of Morus alba, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its anti-inflammatory, antioxidant, antibacterial, and anticancer properties, supported by case studies and research findings.

This compound is characterized by its unique structure, which includes a prenylated flavonoid moiety. Its biological activities are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound enhances cellular resistance against oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. It has been shown to decrease malondialdehyde (MDA) levels and increase the SOD/MDA ratio in human epithelial colorectal adenocarcinoma (Caco-2) cells exposed to lipopolysaccharides (LPS) .

- Anti-inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting the secretion of inflammatory cytokines such as RANTES/CCL5, TARC/CCL17, and MDC/CCL22 in HaCaT keratinocytes. This effect is mediated through the downregulation of STAT1 and NF-κB signaling pathways .

2.1 Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects in various studies:

- In vitro studies demonstrated that this compound significantly reduced TNF-α and IFN-γ-induced chemokine production in HaCaT keratinocytes .

- The compound also inhibited histamine release and 5-lipoxygenase activation in mast cells, indicating potential therapeutic benefits for allergic diseases .

2.2 Antioxidant Activity

Research indicates that this compound enhances the antioxidant capacity of cells:

- In Caco-2 cells, this compound treatment improved cell viability and strengthened the gut epithelial barrier integrity under oxidative stress conditions induced by LPS .

- The compound decreased ROS production and increased the expression of intercellular junction proteins, contributing to barrier function .

2.3 Antibacterial Activity

This compound exhibits significant antibacterial properties:

- The minimum inhibitory concentration (MIC) of this compound against Streptococcus mutans was determined to be 8.0 μg/ml, with complete inactivation observed at 20 μg/ml within one minute .

- It also showed effectiveness against other cariogenic bacteria such as Streptococcus sobrinus and Porphyromonas gingivalis, suggesting its potential use in dental applications .

2.4 Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- This compound demonstrated cytotoxic effects on gastric cancer cells when combined with conventional chemotherapeutics like 5-fluorouracil (5-FU) .

- Mechanistic studies revealed that this compound induces apoptosis through endoplasmic reticulum stress pathways .

3. Structure-Activity Relationship

The structure-activity relationship (SAR) studies have provided insights into the efficacy of this compound:

- Kinetic analyses indicated that this compound acts as a competitive inhibitor of tyrosinase with an IC50 value of 67.6 µM, highlighting its potential as a natural tyrosinase inhibitor for cosmetic applications .

- Molecular docking studies suggest that specific structural features, including the resorcinol moiety, play a crucial role in its biological activity .

4. Data Summary

The following table summarizes key biological activities and findings related to this compound:

Propriétés

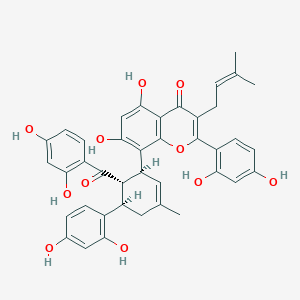

IUPAC Name |

8-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36O11/c1-18(2)4-8-26-38(50)36-33(48)17-32(47)35(40(36)51-39(26)25-11-7-22(43)16-31(25)46)28-13-19(3)12-27(23-9-5-20(41)14-29(23)44)34(28)37(49)24-10-6-21(42)15-30(24)45/h4-7,9-11,13-17,27-28,34,41-48H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXYONGBIXGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-19-5 | |

| Record name | Albanin F | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.